Enhanced Aqueous Solubility Compared to 2-Substituted Pyrimidine-5-carboxylic Acid Analogs
The predicted water solubility of 4-methylpyrimidine-5-carboxylic acid is 32,167.8 mg/L, which is substantially higher than that of several 2-substituted analogs commonly used as comparators [1]. In contrast, the predicted water solubility of the unsubstituted pyrimidine-5-carboxylic acid is approximately 16,900 mg/L, while 2-(furan-2-yl)-4-methylpyrimidine-5-carboxylic acid exhibits a predicted LogP of ~1.2, indicating reduced aqueous solubility . The absence of a bulky or lipophilic substituent at the 2-position on the target compound directly contributes to its superior aqueous solubility profile.
| Evidence Dimension | Predicted Water Solubility (mg/L) |
|---|---|
| Target Compound Data | 32,167.8 mg/L (predicted, EPA T.E.S.T.) |
| Comparator Or Baseline | Pyrimidine-5-carboxylic acid: 16,900 mg/L (predicted, ESOL) |
| Quantified Difference | 1.9-fold higher solubility vs. unsubstituted analog |
| Conditions | Predicted values using EPA T.E.S.T. (target) and ESOL method (comparator) |
Why This Matters
Higher aqueous solubility facilitates in vitro assays and reduces the need for co-solvents during biological screening, which can confound assay results and complicate high-throughput experimentation.
- [1] ChemChart. 4-Methylpyrimidine-5-carboxylic acid (157335-92-7) Predicted Properties. View Source
